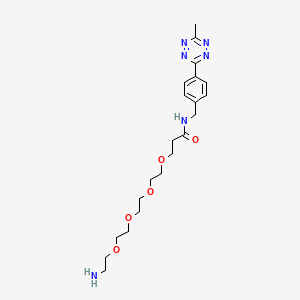
Me-Tet-PEG4-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Me-Tet-PEG4-NH2 involves the incorporation of four PEG units into the molecule. The tetrazine group is introduced through a series of chemical reactions, typically involving the use of tetrazine derivatives and PEGylation reagents. The reaction conditions often include the use of organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically stored at -20°C to maintain its stability and prevent degradation .
化学反応の分析
Types of Reactions
Me-Tet-PEG4-NH2 primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with compounds containing TCO groups. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
The iEDDA reaction involving this compound typically requires the presence of TCO-containing compounds. The reaction is carried out under mild conditions, often at room temperature, and in the presence of organic solvents .
Major Products Formed
The major product formed from the iEDDA reaction between this compound and TCO-containing compounds is a stable covalent bond between the two molecules. This product is often used in the development of ADCs and other bioconjugates .
科学的研究の応用
Me-Tet-PEG4-NH2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Chemistry: Used as a linker in click chemistry reactions, facilitating the attachment of various molecules
Biology: Employed in the development of bioconjugates for imaging and diagnostic purposes
Medicine: Integral in the creation of ADCs, which are used for targeted drug delivery in cancer therapy
Industry: Utilized in the production of PEGylated compounds, which have enhanced solubility and stability
作用機序
The mechanism of action of Me-Tet-PEG4-NH2 involves its tetrazine group undergoing an iEDDA reaction with TCO-containing compounds. This reaction forms a stable covalent bond, allowing for the precise attachment of drugs to antibodies or other molecules. The PEG chain enhances the solubility and stability of the resulting bioconjugates .
類似化合物との比較
Me-Tet-PEG4-NH2 is unique due to its combination of a tetrazine group, a PEG chain, and an amine group. Similar compounds include other ADC linkers such as:
Tetrazine-PEG4-NHS: Contains a similar tetrazine group and PEG chain but with an N-hydroxysuccinimide (NHS) ester group instead of an amine group
Tetrazine-PEG4-Maleimide: Features a maleimide group, which allows for thiol-reactive conjugation
These compounds share similar applications but differ in their functional groups, which provide distinct reactivity and conjugation options.
特性
分子式 |
C21H32N6O5 |
|---|---|
分子量 |
448.5 g/mol |
IUPAC名 |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C21H32N6O5/c1-17-24-26-21(27-25-17)19-4-2-18(3-5-19)16-23-20(28)6-8-29-10-12-31-14-15-32-13-11-30-9-7-22/h2-5H,6-16,22H2,1H3,(H,23,28) |
InChIキー |
SXYPWIZPCBYJLT-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


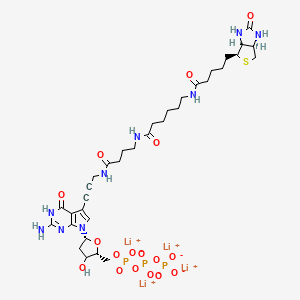
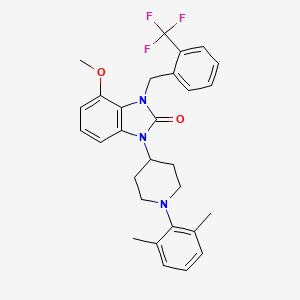
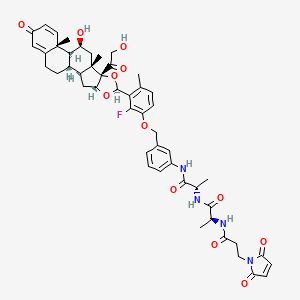
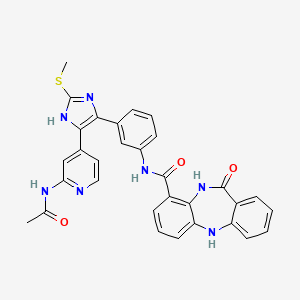
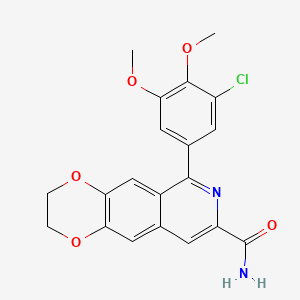
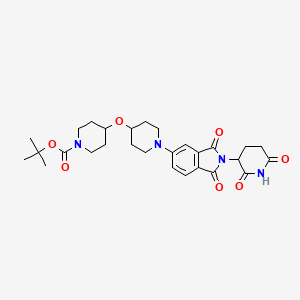

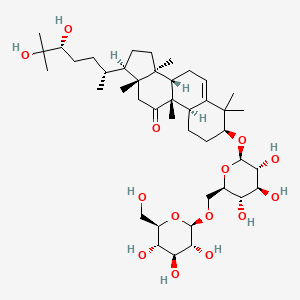
![2-[4-[2-[[(5S)-5-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B12378005.png)
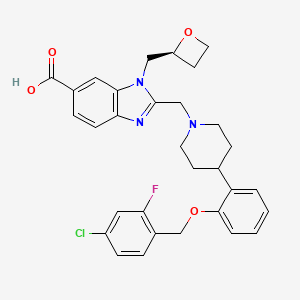
![[(1S,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl] acetate](/img/structure/B12378017.png)



